1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Description
1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.24335857 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases, which play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Specifically, it has shown potent inhibitory activity against the fibroblast growth factor receptor (FGFR) .
Mode of Action
This compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting protein kinases, it disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cell proliferation and potentially induced cell death.
Result of Action
The compound exhibits cytotoxic activity, as demonstrated by its antiproliferative effects on various cancer cell lines . It has shown significant inhibitory activity, especially against FGFR, with an IC50 value of 5.18 μM .
Biochemical Analysis
Biochemical Properties
1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with several key protein kinases, including the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) . These interactions inhibit the activity of these kinases, thereby affecting various cellular processes such as cell proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to induce cytotoxicity in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells . It influences cell function by inhibiting key signaling pathways that are crucial for cell survival and proliferation. For instance, the inhibition of EGFR and FGFR signaling pathways leads to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter gene expression patterns, further impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, the compound’s interaction with these kinases can lead to changes in gene expression, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound’s cytotoxic effects on cancer cells can persist, although the degree of inhibition may decrease over time. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, particularly those with high expression of the target kinases. This selective distribution enhances its therapeutic potential while reducing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting kinase activity.
Properties
IUPAC Name |
4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBHLQDFICEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.